6-(4-Methoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid
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Overview
Description
6-(4-Methoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings. These structures are known for their significant biological activities and are often found in various pharmaceutical agents. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxy-3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the imidazo[2,1-b]thiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters that need to be optimized for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can participate in further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Cyclization: Phosphorus oxychloride (POCl3), elevated temperatures.
Major Products
Reduction: 6-(4-Amino-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Methoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-Methoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetic acid: Known for its cytotoxic activity on tumor cell lines.
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)thiazole: Exhibits antimicrobial properties.
Uniqueness
6-(4-Methoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H11N3O5S |
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Molecular Weight |
333.32 g/mol |
IUPAC Name |
6-(4-methoxy-3-nitrophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C14H11N3O5S/c1-7-12(13(18)19)23-14-15-9(6-16(7)14)8-3-4-11(22-2)10(5-8)17(20)21/h3-6H,1-2H3,(H,18,19) |
InChI Key |
NOGHFYGOPDEFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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